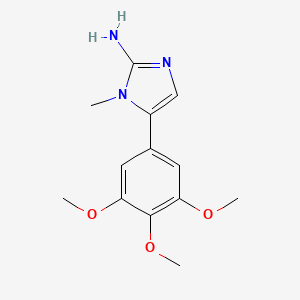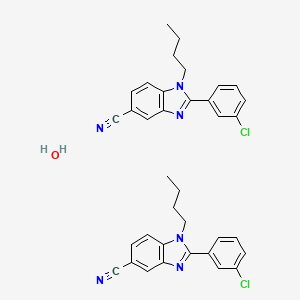
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group, a chlorophenyl group, and a carbonitrile group, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The butyl and chlorophenyl groups are introduced through alkylation and halogenation reactions, respectively.
Addition of Carbonitrile Group: The carbonitrile group is added via a nucleophilic substitution reaction using a suitable nitrile reagent.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate can be compared with other benzimidazole derivatives, such as:
1-Butyl-2-(4-fluorophenyl)benzimidazole-5-carbonitrile: Similar structure but with a fluorophenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
1-Butyl-2-(3-methylphenyl)benzimidazole-5-carbonitrile: Contains a methylphenyl group, which may affect its reactivity and biological activity.
1-Butyl-2-(3-nitrophenyl)benzimidazole-5-carbonitrile: The nitrophenyl group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918796-52-8 |
|---|---|
Formule moléculaire |
C36H34Cl2N6O |
Poids moléculaire |
637.6 g/mol |
Nom IUPAC |
1-butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate |
InChI |
InChI=1S/2C18H16ClN3.H2O/c2*1-2-3-9-22-17-8-7-13(12-20)10-16(17)21-18(22)14-5-4-6-15(19)11-14;/h2*4-8,10-11H,2-3,9H2,1H3;1H2 |
Clé InChI |
GOBRLAFRMUGCSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





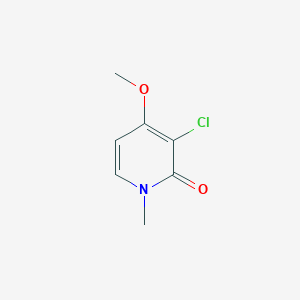
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
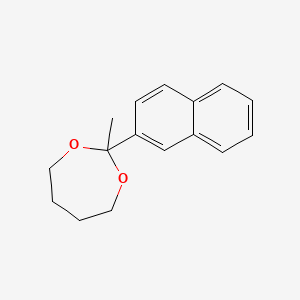
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
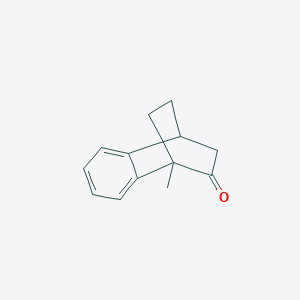
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)


![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)
